alpha-Methylbenzyl butyrate
Overview
Description
It is a colorless liquid with a fruity, berry-like aroma, making it a popular ingredient in the flavor and fragrance industry . The compound is used in various applications, including food flavoring, perfumes, and cosmetics.
Mechanism of Action
Target of Action
Alpha-Methylbenzyl butyrate is primarily used as a flavor ingredient . It is recognized by the olfactory receptors in our nose, which are responsible for our sense of smell. The compound’s fruity, floral odor interacts with these receptors, triggering a signal to our brain that we interpret as a specific smell.
Mode of Action
When inhaled or ingested, this compound binds to the olfactory receptors in the nasal cavity. This binding triggers a nerve impulse that is transmitted to the brain, where it is interpreted as a fruity, floral smell
Biochemical Pathways
The biochemical pathways involved in the perception of smell are complex and involve a series of signal transduction events. When this compound binds to an olfactory receptor, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell .
Pharmacokinetics
As a flavor ingredient, this compound is typically ingested or inhaledIt is known that the compound is insoluble in water but soluble in organic solvents and oils . This suggests that it may be absorbed through the fatty tissues in the body.
Result of Action
The primary result of this compound’s action is the perception of a fruity, floral smell. This can enhance the flavor of foods and beverages, contributing to our overall sensory experience .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other flavors or smells can alter our perception of the compound’s odor. Additionally, the compound’s volatility and stability can be affected by temperature and pH, which can impact its efficacy as a flavor ingredient .
Biochemical Analysis
Biochemical Properties
It is known that butyrate-producing bacteria play a crucial role in health and disease . Butyrate is the main energy source for colonocytes and plays a critical role in health and disease .
Cellular Effects
Butyrate has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Butyrate has been shown to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that butyrate has long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Butyrate has been shown to have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Butyrate is known to interact with enzymes and cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
Butyrate is known to interact with transporters and binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
Butyrate is known to have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Methylbenzyl butyrate can be synthesized through the esterification of alpha-methylbenzyl alcohol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of alpha-methylbenzyl alcohol and butyric acid into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The resulting product is purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methylbenzyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Butyric acid or alpha-methylbenzyl ketone.
Reduction: Alpha-methylbenzyl alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Alpha-Methylbenzyl butyrate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a flavoring agent.
Medicine: Explored for its potential therapeutic properties, particularly in the context of its aroma and potential calming effects.
Industry: Widely used in the flavor and fragrance industry for its pleasant aroma and stability
Comparison with Similar Compounds
Alpha-Methylbenzyl butyrate can be compared with other similar compounds, such as:
Alpha-Methylbenzyl isobutyrate: Similar structure but with a different ester group, leading to variations in aroma and reactivity.
Ethyl butyrate: Another ester with a fruity aroma but different molecular structure, resulting in different applications and properties.
Methyl benzoate: An ester with a floral aroma, used in different fragrance applications
This compound stands out due to its unique combination of a fruity aroma and stability, making it a valuable compound in the flavor and fragrance industry.
Properties
IUPAC Name |
1-phenylethyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKADXREVJTZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863177 | |
Record name | 1-Phenylethyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a fruity, floral odour | |
Record name | alpha-Methylbenzyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/792/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | alpha-Methylbenzyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/792/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.977-0.997 | |
Record name | alpha-Methylbenzyl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/792/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3460-44-4 | |
Record name | α-Methylbenzyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3460-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methylbenzyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylethyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylethyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-METHYLBENZYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP1Z2SN9NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Phenylethyl butyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037717 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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